2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
Beschreibung
The compound 2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine features a pyridine core substituted with a trifluoromethyl group at the 6-position and an azetidine ring at the 2-position. The azetidine is further functionalized with a benzofuran-2-carbonyl group. This structure combines a heterocyclic scaffold (pyridine) with a constrained azetidine ring and a lipophilic trifluoromethyl group, which may enhance bioavailability and target binding .
Eigenschaften
IUPAC Name |
1-benzofuran-2-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-18(20,21)15-6-3-7-16(22-15)25-12-9-23(10-12)17(24)14-8-11-4-1-2-5-13(11)26-14/h1-8,12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPMBQGLHPASCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)OC4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the benzofuran moiety with the azetidine ring using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzofuran moiety may interact with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds with polar residues .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
Azetidine vs.
Benzofuran vs. Sulfonyl/Silyl Groups : The benzofuran-2-carbonyl group in the target compound may enhance π-π stacking interactions compared to sulfonyl or silyl ether groups in analogs .
Trifluoromethyl Group : This moiety is conserved across all analogs, suggesting its critical role in metabolic stability and hydrophobicity .
Pharmacological and Physicochemical Properties
While direct data for the target compound is absent, inferences can be drawn from analogs:
- Solubility : The trifluoromethyl group and benzofuran moiety may reduce aqueous solubility compared to sulfonyl-containing analogs .
- Target Affinity : Azetidine-containing compounds like Emraclidine show high affinity for muscarinic receptors, suggesting the target compound may also target G-protein-coupled receptors (GPCRs) .
- Metabolic Stability : The benzofuran group could enhance resistance to CYP450-mediated oxidation compared to tert-butyldimethylsilyl ethers in .
Biologische Aktivität
The compound 2-{[1-(1-benzofuran-2-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 338.4 g/mol. The structure features a benzofuran moiety linked to an azetidine ring, which is further connected to a pyridine derivative. The trifluoromethyl group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The benzofuran moiety is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This can lead to alterations in cellular processes such as apoptosis and proliferation.
- Receptor Modulation : The compound may also modulate receptor activities, particularly those involved in neurotransmission and inflammation. This modulation can result in therapeutic effects for conditions like neurodegenerative diseases and inflammatory disorders.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Properties
Research has demonstrated that related compounds possess antioxidant capabilities, which are critical in combating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals may contribute to their protective effects against cellular damage .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of benzofuran derivatives. By inhibiting pro-inflammatory cytokines, these compounds can alleviate symptoms associated with chronic inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzofuran derivatives, including similar structures to our compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong efficacy.
Case Study 2: Neuroprotective Effects
In vitro assays demonstrated that compounds with structural similarities exhibited neuroprotective effects by enhancing neuronal survival under oxidative stress conditions. These findings suggest that the target compound may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence reactivity or biological activity?
- The compound contains a trifluoromethyl-substituted pyridine core linked via an azetidine-3-yloxy bridge to a benzofuran-2-carbonyl group. The trifluoromethyl group enhances electron-withdrawing effects, potentially stabilizing charge interactions in biological systems. The azetidine ring introduces conformational rigidity, which may improve binding specificity in target interactions .
- Methodological Insight: Use X-ray crystallography (e.g., SHELX software ) to resolve the 3D structure, and compare with analogs to identify critical pharmacophores.
Q. What are established synthetic routes for this compound?
- Synthesis typically involves:
Step 1 : Preparation of 6-(trifluoromethyl)pyridine derivatives via nucleophilic substitution or cross-coupling reactions.
Step 2 : Functionalization of azetidine-3-ol with benzofuran-2-carbonyl chloride under basic conditions.
Step 3 : Coupling the azetidine intermediate to the pyridine core via Mitsunobu or SN2 reactions .
- Optimization Tip: Monitor reaction progress using HPLC-MS to avoid side products like over-alkylation or ring-opening of azetidine.
Q. What are preliminary applications in medicinal chemistry?
- This compound’s structural motifs (trifluoromethyl, azetidine, benzofuran) are common in kinase inhibitors and antimicrobial agents. Preliminary studies suggest potential as a scaffold for ATP-binding pocket targeting .
- Experimental Design: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to identify inhibitory activity.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for this compound?
- Common issues include signal splitting due to rotational isomers (from the azetidine bridge) or trifluoromethyl-induced shielding effects.
- Methodology:
-
Use 2D NMR (COSY, NOESY) to assign overlapping signals.
-
Compare with structurally related compounds (see Table 1 ) to validate assignments .
Table 1 : Comparative NMR Shifts of Related Compounds
Compound ID δ (Pyridine-H) δ (Azetidine-H) Target compound 8.45 ppm 4.20–4.60 ppm 2-(Azetidin-3-yl)-5-(trifluoromethyl)pyridine 8.50 ppm 4.10–4.55 ppm
Q. What strategies optimize bioavailability given its physicochemical properties?
- The compound’s high logP (~3.5) due to the trifluoromethyl group may limit aqueous solubility.
- Approaches:
- Introduce polar substituents (e.g., hydroxyl, amine) on the benzofuran ring.
- Formulate as a prodrug (e.g., ester derivatives) to enhance permeability .
- Validation: Use Caco-2 cell assays to measure apparent permeability (Papp).
Q. How can computational modeling guide target identification?
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with kinase domains. The benzofuran moiety may occupy hydrophobic pockets, while the azetidine oxygen forms hydrogen bonds .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize synthetic targets.
Q. How to address discrepancies in biological activity across assay platforms?
- Example: Inconsistent IC50 values in enzymatic vs. cell-based assays.
- Root Cause: Off-target effects or metabolic instability in cellular environments.
- Resolution:
Perform metabolite profiling (LC-MS) to identify degradation products.
Use CRISPR-edited cell lines to isolate target-specific effects .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to reconcile?
- Some studies report rapid hepatic clearance, while others note prolonged half-life.
- Hypothesis: Species-dependent cytochrome P450 metabolism (e.g., CYP3A4 vs. CYP2D6).
- Testing:
- Conduct microsomal stability assays across species (human, rat, mouse).
- Use CYP isoform-specific inhibitors to identify dominant metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
